molecular formula C7H6N2O3 B1599414 3-Nitrobenzaldoxime CAS No. 3431-62-7

3-Nitrobenzaldoxime

Cat. No.: B1599414
CAS No.: 3431-62-7
M. Wt: 166.13 g/mol
InChI Key: GQMMRLBWXCGBEV-YVMONPNESA-N
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Description

3-Nitrobenzaldoxime is a useful research compound. Its molecular formula is C7H6N2O3 and its molecular weight is 166.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(NZ)-N-[(3-nitrophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c10-8-5-6-2-1-3-7(4-6)9(11)12/h1-5,10H/b8-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMMRLBWXCGBEV-YVMONPNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N\O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3431-62-7
Record name 3-Nitrobenzaldoxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Nitrobenzaldoxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3-nitrobenzaldehyde (5.0 g; 33.1 mmol) in abs. ethanol (40 ml) was added hydroxylamine, hydrochloride (3.45 g; 49.6 mmol) and the resulting suspension was heated to reflux overnight. The cooled mixture was poured into water (100 ml) and the product was filtered off and dried. Yield: 4.5 g (82%).
Quantity
5 g
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reactant
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40 mL
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3.45 g
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Quantity
100 mL
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solvent
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Synthesis routes and methods II

Procedure details

151 g (1 mol) of m-nitrobenzaldehyde was added to 1 l of water warmed at 70° C. and 72.6 g (1.1 mol) of a 50% aqueous solution of hydroxylamine was added dropwise under stirring and further, was stirred at the same temperature for one hour. The resulting mixture was cooled to room temperature and crystals thus deposited were filtered, washed with water and dried. 160.5 g of m-nitrobenzaldoxime was obtained (yield 96.6%; M.P. 118°-121° C.).
Quantity
151 g
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reactant
Reaction Step One
Name
Quantity
1 L
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solvent
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[Compound]
Name
aqueous solution
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0 (± 1) mol
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0 (± 1) mol
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reactant
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Yield
96.6%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the Beckmann rearrangement reaction concerning 3-Nitrobenzaldoxime?

A1: The Beckmann rearrangement is a crucial reaction involving the conversion of oximes, like this compound, into amides. Studies have specifically investigated the kinetics of this reaction for this compound in the presence of perchloric acid as a catalyst. Researchers found the reaction to be pseudo-first order with respect to the oxime. Interestingly, the relative rate constant (ksyn/kanti) for this compound was observed to be less than unity, unlike other substituted benzaldoximes. This suggests a potential influence of the nitro group's electronic properties on the reaction mechanism.

Q2: Can you elaborate on the structural characterization of this compound and its implications?

A2: this compound exists in two isomeric forms: syn and anti. These isomers differ in the spatial arrangement of the -OH group of the oxime relative to the nitro group on the benzene ring. The existence of these isomers can influence the compound's reactivity and potential applications. Techniques like UV-IR spectroscopy and melting point determination have been employed to confirm the structure and differentiate between these isomers.

Q3: How does the structure of this compound relate to its potential applications?

A3: The presence of the nitro group and the oxime functionality in this compound makes it a valuable building block in organic synthesis. For example, it serves as a precursor in synthesizing 7-nitro-1,2-benzisothiazole. The reactivity of these functional groups allows for further chemical modifications, broadening its potential applications in various fields.

Q4: Are there any studies on the stability and formulation of this compound?

A4: While the provided research papers do not directly address stability and formulation, it's important to note that these factors are crucial for any potential applications, especially in pharmaceutical contexts. Future studies could explore suitable formulations and storage conditions to ensure optimal stability and efficacy of this compound.

Q5: What analytical techniques are commonly employed to study this compound?

A5: Research on this compound utilizes various analytical techniques. Spectroscopic methods, including UV-IR spectroscopy, are employed for structural confirmation and to distinguish between isomers. Kinetic studies often employ spectrophotometry to monitor reaction progress and determine rate constants. NMR spectroscopy, especially in solid-state, can be used to elucidate the structure and tautomeric behavior of related compounds.

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